3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene
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Overview
Description
The compound is a complex organic molecule with multiple rings, including a pyrazine ring. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It contains a six-membered ring with two nitrogen atoms and four carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of pyrazine derivatives include stability, reactivity, and electronic properties .Scientific Research Applications
Synthesis and Chemical Transformations
Research has demonstrated the versatility of heterocyclic compounds in chemical synthesis, highlighting their role as syntheses for new heterocyclic systems. For instance, studies on the transformations of diazopyrazolo[3,4-b]pyridine into condensed 1,2,4-triazine derivatives and the formation of triazenes or diazosulfides from reactions with amines or thiols showcase the synthetic utility of these compounds in creating a variety of heterocyclic derivatives with potential applications in material science and pharmaceutical chemistry (Kočevar, Stanovnik, & Tislér, 1978).
Biological Evaluation
Some heterocyclic compounds, such as 5,7-dichloro-1,3-benzoxazole derivatives, have been synthesized and screened for their biological activities, including cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory effects. This research underscores the potential of heterocyclic compounds in medicinal chemistry, particularly in the discovery of new therapeutic agents (Jayanna et al., 2013).
Coordination Chemistry and Material Science
Heterocyclic compounds also play a significant role in coordination chemistry and the development of molecular conductors. For example, the preparation and characterization of π-radical heterocyclic compounds have been studied for their solid-state properties, including electron spin resonance (ESR) spectra and electrochemical behaviors, indicative of their potential applications in electronic materials and devices (Barclay et al., 1999).
Mechanism of Action
properties
IUPAC Name |
4-chloro-2-pyrazin-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c15-12-11-8-3-1-2-4-10(8)20-14(11)19-13(18-12)9-7-16-5-6-17-9/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPPWBCPYIBEHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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